molecular formula C14H14F4N2O3 B2552511 1-(2-(2-fluorophenoxy)acetyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide CAS No. 1351616-12-0

1-(2-(2-fluorophenoxy)acetyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide

Cat. No. B2552511
CAS RN: 1351616-12-0
M. Wt: 334.271
InChI Key: YMXCBYWGJJOGLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(2-fluorophenoxy)acetyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide, commonly known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC). It selectively targets the mutated form of EGFR and has shown promising results in preclinical and clinical studies.

Mechanism of Action

AZD-9291 selectively binds to the mutated form of 1-(2-(2-fluorophenoxy)acetyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide and inhibits its activity, leading to the inhibition of downstream signaling pathways and the induction of apoptosis in cancer cells. It has a higher affinity for the mutated form of 1-(2-(2-fluorophenoxy)acetyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide than the wild-type form, which reduces the risk of off-target effects.
Biochemical and Physiological Effects:
AZD-9291 has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as to induce tumor regression in patients with NSCLC. It has also been reported to have a lower incidence of skin and gastrointestinal toxicities compared to first-generation 1-(2-(2-fluorophenoxy)acetyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide TKIs.

Advantages and Limitations for Lab Experiments

The advantages of using AZD-9291 in lab experiments include its high selectivity for mutated 1-(2-(2-fluorophenoxy)acetyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide, its favorable safety profile, and its ability to overcome resistance to first-generation 1-(2-(2-fluorophenoxy)acetyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide TKIs. However, its limitations include the need for specific assays to detect 1-(2-(2-fluorophenoxy)acetyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide mutations and the potential for acquired resistance to AZD-9291.

Future Directions

There are several future directions for the development of AZD-9291 and other third-generation 1-(2-(2-fluorophenoxy)acetyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide TKIs. These include the investigation of combination therapies with other targeted agents, the exploration of alternative dosing schedules, and the identification of biomarkers to predict response and resistance to treatment. Additionally, the development of next-generation 1-(2-(2-fluorophenoxy)acetyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide TKIs with improved potency and selectivity is an area of active research.

Synthesis Methods

The synthesis of AZD-9291 involves several steps, including the preparation of 2-fluorophenol, the synthesis of 2-(2-fluorophenoxy)acetic acid, and the coupling of the resulting acid with N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide. The final product is obtained after purification and characterization.

Scientific Research Applications

AZD-9291 has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown significant efficacy in patients with 1-(2-(2-fluorophenoxy)acetyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide T790M mutation, which is a common resistance mechanism to first-generation 1-(2-(2-fluorophenoxy)acetyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide TKIs. AZD-9291 has also demonstrated a favorable safety profile and tolerability in clinical studies.

properties

IUPAC Name

1-[2-(2-fluorophenoxy)acetyl]-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F4N2O3/c15-10-3-1-2-4-11(10)23-7-12(21)20-5-9(6-20)13(22)19-8-14(16,17)18/h1-4,9H,5-8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXCBYWGJJOGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)COC2=CC=CC=C2F)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(2-fluorophenoxy)acetyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.